5-Cyclohexyl-1,3,5-triazinane-2-thione
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Overview
Description
5-Cyclohexyl-1,3,5-triazinane-2-thione is a heterocyclic compound with the molecular formula C₉H₁₇N₃S It is characterized by a triazinane ring substituted with a cyclohexyl group and a thione group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-1,3,5-triazinane-2-thione can be achieved through the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with carbon disulfide and formaldehyde, followed by cyclization to form the triazinane ring . The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazinanes depending on the nucleophile used.
Scientific Research Applications
5-Cyclohexyl-1,3,5-triazinane-2-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazinane-2-thione: Lacks the cyclohexyl group, making it less hydrophobic.
1,3,5-Triazinane-2,4,6-trione: Contains additional carbonyl groups, altering its reactivity and solubility.
Cyclohexylamine: A simpler structure without the triazinane ring, used as a precursor in the synthesis of 5-Cyclohexyl-1,3,5-triazinane-2-thione.
Uniqueness
This compound is unique due to its combination of a cyclohexyl group and a thione group within a triazinane ring. This structure imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for various applications .
Properties
CAS No. |
2669-97-8 |
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Molecular Formula |
C9H17N3S |
Molecular Weight |
199.32 g/mol |
IUPAC Name |
5-cyclohexyl-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C9H17N3S/c13-9-10-6-12(7-11-9)8-4-2-1-3-5-8/h8H,1-7H2,(H2,10,11,13) |
InChI Key |
NYIFUCGHCMSJJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CNC(=S)NC2 |
Origin of Product |
United States |
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